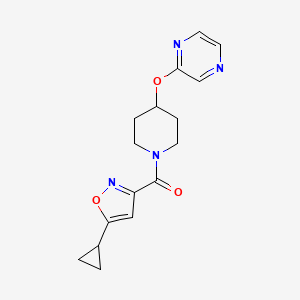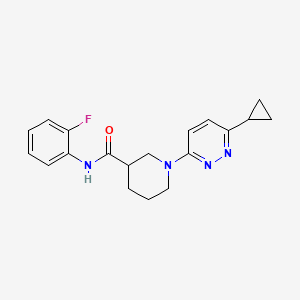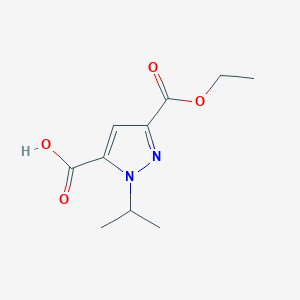
5-(Cyclohexylamino)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylamino)pyridine-2-carbonitrile, also known as CAPC, is a chemical compound with the molecular formula C12H15N3 . It has a molecular weight of 201.27 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3/c13-8-11-6-7-12(9-14-11)15-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research highlights innovative synthesis methods and structural analyses of compounds structurally related to 5-(Cyclohexylamino)pyridine-2-carbonitrile. For instance, Vereshchagin et al. (2017) detailed the multicomponent synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, showcasing the structural characterization and molecular docking studies to elucidate their interaction with protein kinases (Vereshchagin et al., 2017). Such research underscores the potential of these compounds in understanding molecular interactions at the biochemical level.
Multifunctional Derivatives Synthesis
The development of multifunctional derivatives through condensation reactions illustrates another significant application. Demidov et al. (2021) reported on the synthesis of trans-4,5-dihydrofuran-3-carbonitriles via a three-component reaction involving β-ketonitriles, showcasing the creation of complex molecules with potential for further chemical exploration (Demidov et al., 2021).
Corrosion Inhibition
Ansari et al. (2017) investigated chromenopyridine derivatives as environmentally friendly corrosion inhibitors, highlighting the application of these compounds in protecting metals against corrosion, demonstrating the compound's utility beyond pharmacological contexts (Ansari et al., 2017).
Environmental Applications
The synthesis of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile) showcases an innovative approach to materials science. Sridhar et al. (2015) utilized this commodity chemical for creating mesoporous, hierarchical nanostructures, demonstrating the compound's utility in developing advanced materials for energy storage applications (Sridhar et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-(cyclohexylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-11-6-7-12(9-14-11)15-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDSHPNYMQBWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)


![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)


![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)


